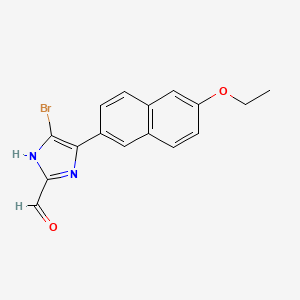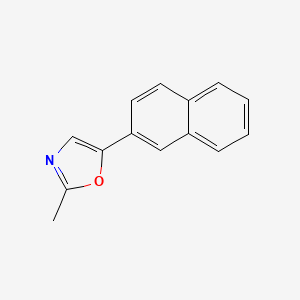![molecular formula C14H22N2OSi B13688580 1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13688580.png)
1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32876933” is a chemical entity with specific structural and functional properties. It is used in various scientific research applications due to its unique characteristics and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32876933” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of “MFCD32876933” is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to maintain consistency and meet regulatory standards. The industrial production methods are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD32876933” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
“MFCD32876933” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research is conducted to explore its use in drug development and treatment of diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “MFCD32876933” involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, leading to a series of biochemical reactions that result in its observed effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding.
Propriétés
Formule moléculaire |
C14H22N2OSi |
|---|---|
Poids moléculaire |
262.42 g/mol |
Nom IUPAC |
trimethyl-[2-[1-(oxan-4-ylmethyl)pyrazol-4-yl]ethynyl]silane |
InChI |
InChI=1S/C14H22N2OSi/c1-18(2,3)9-6-14-10-15-16(12-14)11-13-4-7-17-8-5-13/h10,12-13H,4-5,7-8,11H2,1-3H3 |
Clé InChI |
FFICEDJNJLHHFX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CN(N=C1)CC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)


![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)
![2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13688522.png)
![5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)

![5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13688542.png)


![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)
![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)

